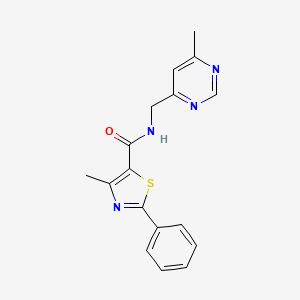
4-methyl-N-((6-methylpyrimidin-4-yl)methyl)-2-phenylthiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-methyl-N-((6-methylpyrimidin-4-yl)methyl)-2-phenylthiazole-5-carboxamide is a molecule that appears to have structural features common to c-Met inhibitors, which are a class of compounds with potential anticancer activity. These features include a regulatory five-atom arrangement and a long chain capable of forming hydrogen bonds, which is essential for biological activity. The long chain typically contains hydrogen, nitrogen, and oxygen atoms that can interact with the target protein .
Synthesis Analysis
The synthesis of related thiazole carboxamide compounds involves a high-yield route that includes reduction and nucleophilic substitution reactions. For instance, the synthesis of a similar compound, N-(3-hydroxyphenyl)-4-methyl-2-phenylthiazole-5-carboxamide, was optimized using 2-nitropyridine as a starting material. The final structure of the synthesized compound was confirmed by 1H NMR spectroscopy, indicating the importance of this analytical technique in verifying the structure of such compounds .
Molecular Structure Analysis
While the specific molecular structure analysis of 4-methyl-N-((6-methylpyrimidin-4-yl)methyl)-2-phenylthiazole-5-carboxamide is not provided, related compounds have been studied using various spectroscopic methods. For example, a series of 2-amino-4-isopropyl-6-methoxy-N-phenylpyrimidine-5-carboxamide compounds were synthesized and their structures were assessed using UV, IR, NMR, and mass spectrometry. The spectral data were correlated with substituent effects, which can provide insights into the electronic environment of the molecule and how it may interact with its biological target .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds often include the formation of heterocyclic rings, which are crucial for biological activity. For example, the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide led to the formation of a 1,2,4-triazole ring, a common feature in many pharmacologically active compounds. Subsequent reactions can lead to the formation of esters or complexes with metals, as seen in the synthesis of a Hg(II) complex using a related ligand .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically characterized by their spectral data, which can include IR and NMR spectra. These data not only confirm the purity and identity of the compounds but also provide valuable information about the electronic and structural features of the molecule. The substituent effects on the spectral properties can be analyzed statistically to understand the influence of different groups on the molecule's behavior and reactivity .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Researchers have synthesized a series of compounds, including 4-methyl-N-((6-methylpyrimidin-4-yl)methyl)-2-phenylthiazole-5-carboxamide, and evaluated their biological activities. These compounds have shown potential in various biological evaluations, particularly in anticancer and anti-inflammatory studies. For instance, Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and assessed their cytotoxic and 5-lipoxygenase inhibition activities, indicating the potential of these compounds in cancer and inflammation research (Rahmouni et al., 2016).
Synthesis and Characterization
The synthesis and characterization of compounds similar to 4-methyl-N-((6-methylpyrimidin-4-yl)methyl)-2-phenylthiazole-5-carboxamide have been a significant area of research. Popova et al. (1999) demonstrated the synthesis of fluorinated pyrimidines, highlighting the versatility of pyrimidine derivatives in chemical synthesis (Popova et al., 1999).
Novel Syntheses Approaches
Research has also focused on developing new methods for synthesizing isothiazoles and pyrimidines. Crenshaw and Partyka (1970) reported a new synthesis involving Vilsmeier salts of N,N-dimethylamides, which could be relevant for the synthesis of thiazole-carboxamide derivatives (Crenshaw & Partyka, 1970).
Antihypertensive Agents
Compounds structurally related to 4-methyl-N-((6-methylpyrimidin-4-yl)methyl)-2-phenylthiazole-5-carboxamide have been studied for their potential as antihypertensive agents. Abdel-Wahab et al. (2008) synthesized thiosemicarbazides and triazoles, showing good antihypertensive α-blocking activity (Abdel-Wahab et al., 2008).
Crystal Structure Analysis
The crystal structure of related compounds has been analyzed to understand their molecular configuration, which is vital for determining their potential applications in medicinal chemistry. Ji (2006) synthesized a thiourea carboxylic acid methyl ester and performed X-ray diffraction analysis, providing insights into the molecular structure of such compounds (Ji, 2006).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with proteins such as the heat shock protein hsp 90-alpha .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Based on its structural similarity to other pyrimidine derivatives, it may interact with its target proteins and induce changes in their function .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties .
Propiedades
IUPAC Name |
4-methyl-N-[(6-methylpyrimidin-4-yl)methyl]-2-phenyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-11-8-14(20-10-19-11)9-18-16(22)15-12(2)21-17(23-15)13-6-4-3-5-7-13/h3-8,10H,9H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSOWWUCNKLJHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-((6-methylpyrimidin-4-yl)methyl)-2-phenylthiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

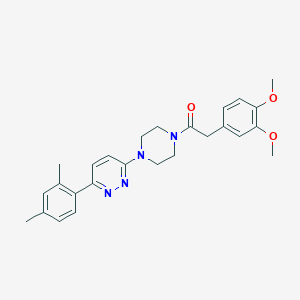
![1-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperidine](/img/structure/B2499135.png)
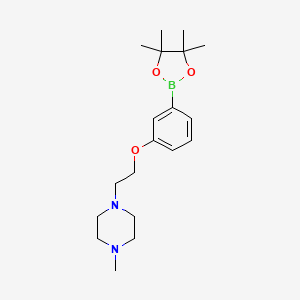

![N-(3,4-dimethylphenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2499140.png)
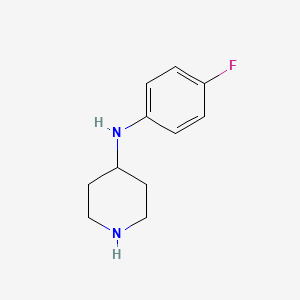
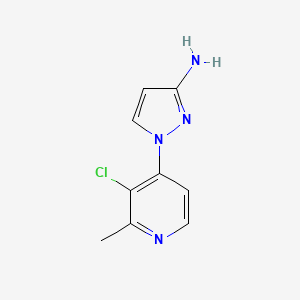
![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide](/img/structure/B2499143.png)
![3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate](/img/structure/B2499147.png)

![Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B2499149.png)

![5-(3-Fluorophenyl)-2-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine](/img/structure/B2499152.png)
![N-[2-(3-Chlorophenoxy)propyl]prop-2-enamide](/img/structure/B2499153.png)